molecular formula C15H27NO2S B8638448 (1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexyl)methanamine

(1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexyl)methanamine

Cat. No. B8638448
M. Wt: 285.4 g/mol
InChI Key: SQDXCEDVEIMKED-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexyl)methanamine is a useful research compound. Its molecular formula is C15H27NO2S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexyl)methanamine

Molecular Formula

C15H27NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methanamine

InChI

InChI=1S/C15H27NO2S/c16-11-15(9-12-1-2-12)7-5-14(6-8-15)19(17,18)10-13-3-4-13/h12-14H,1-11,16H2

InChI Key

SQDXCEDVEIMKED-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) soution of 4-cyclopropylmethanesulfonyl-1-cyclopropylmethylcyclohex-3-enecarbonitrile (3.5 g, 12.4 mmol) in tetrahydrofuran (10 ml) was treated with borane tetrahydrofuran complex (1M in tetrahydrofuran, 62 ml) dropwise over 20 min. On complete addition the mixture was allowed to warm to ambient temperature and stirred for 4 hours. The solution was cooled to 0° C. and quenched by the slow addition onto cooled (0° C.) methanol (30 ml). On complete addition concentrated hydrochloric acid (3.5 ml) was added and the mixture was allowed to warm to ambient temperature and stirred for 1 hour. The solvent was evaporated and the residue azeotroped with toluene to give a white solid. The solid was dissolved in methanol:dichloromethane (1:1) and purified using an SCX cartridge. The product was washed with methanol then eluted with 2M ammonia in methanol and evaporated to give the desired product as a colourless oil (2.87 g, 81%). 1H NMR δ (ppm)(d6-DMSO): 3.21 (2H, s), 3.05-2.98 (3H, m), 2.62 (2H, s), 1.88-1.84 (2H, m), 1.80-1.74 (2H, m), 1.60-1.53 (2H, m), 1.28-1.22 (2H, m), 1.15 (2H, d, J=6.7 Hz), 1.10-1.02 (1H, m), 0.64-0.62 (3H, m), 0.43-0.36 (4H, m), 0.13-0.06 (2H, m).
Name
4-cyclopropylmethanesulfonyl-1-cyclopropylmethylcyclohex-3-enecarbonitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

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